molecular formula C16H12Cl2O4 B3013721 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde CAS No. 723333-45-7

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde

Cat. No.: B3013721
CAS No.: 723333-45-7
M. Wt: 339.17
InChI Key: SSXGTIOMDNDFLA-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a chemical compound with the molecular formula C16H12Cl2O4 and a molecular weight of 339.17 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group, an oxoethoxy linkage, and a methoxybenzaldehyde moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is utilized in various scientific research fields:

Safety and Hazards

The compound is classified under GHS07 and comes with a warning. The hazard statements include H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3,4-dichlorophenylacetic acid with appropriate reagents to form the desired product. One common method involves the use of a Friedel-Crafts acylation reaction, where 3,4-dichlorophenylacetic acid is treated with acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out at elevated temperatures, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-21-16-6-10(8-19)2-5-15(16)22-9-14(20)11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXGTIOMDNDFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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